
Berberine chloride dihydrate
Overview
Description
Berberine chloride dihydrate is a natural quaternary ammonium alkaloid derived from various plants, including Coptis chinensis and Berberis species. It is commonly used in traditional medicine for its antimicrobial, anti-inflammatory, and antidiarrheal properties. The compound is known for its bright yellow color and is often used in the form of its chloride salt for enhanced solubility and stability.
Mechanism of Action
Target of Action
Berberine chloride dihydrate, a naturally occurring isoquinoline alkaloid, has been found to interact with several cellular and molecular targets. These include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress . These targets play crucial roles in various biological processes, including inflammation, apoptosis, autophagy, and oxidative stress .
Mode of Action
This compound exerts its effects by interacting with its targets and modulating their activities. For instance, it can suppress the activation of NF-κB, a key transcription factor involved in inflammation and immune responses . It also regulates the activities of AMPK, SIRT-1, and HIF-1α, which are important in energy metabolism and cellular responses to stress . Furthermore, berberine can modulate the activities of PI3K, Akt, and JAK-2, which are involved in cell survival, growth, and proliferation .
Biochemical Pathways
This compound affects multiple biochemical pathways. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . For example, it can inhibit the NF-κB signaling pathway, thereby reducing inflammation . It can also activate the AMPK pathway, which plays a key role in cellular energy homeostasis . Moreover, berberine can modulate the PI3K/Akt pathway, which is crucial for cell survival and growth .
Result of Action
The action of this compound results in various molecular and cellular effects. It can induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation . In addition, berberine can modulate lipid and glucose metabolism . It also shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, gut microbiota can convert berberine into absorbable dihydroberberine, which shows a nearly 5-fold higher intestinal absorption rate than berberine . The dihydroberberine is then oxidized back to berberine after absorption into the intestinal cells . This suggests that the gut microbiota can significantly influence the bioavailability and efficacy of berberine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Berberine chloride dihydrate can be synthesized through the recrystallization of berberine chloride from water. The process involves dissolving berberine chloride in water and allowing it to crystallize slowly at room temperature. The dihydrate form is obtained by controlling the temperature and humidity conditions during the crystallization process .
Industrial Production Methods: In industrial settings, this compound is produced through a series of extraction and purification steps. The raw material, typically derived from plant sources, undergoes extraction using solvents such as ethanol or methanol. The extract is then purified through filtration and recrystallization to obtain the dihydrate form. The final product is dried and packaged for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Berberine chloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of berberrubine.
Reduction: Reduction can yield dihydroberberine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Berberine chloride dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.
Biology: this compound is studied for its antimicrobial and anti-inflammatory properties.
Medicine: It is used in the treatment of gastrointestinal disorders, diabetes, and cardiovascular diseases. Recent studies have also explored its potential in cancer therapy.
Industry: The compound is used in the formulation of pharmaceutical tablets and capsules due to its stability and solubility
Comparison with Similar Compounds
Berberine hydrochloride: A more soluble form of berberine used for enhanced absorption.
Dihydroberberine: A metabolite of berberine with similar cellular effects.
Berberrubine: An oxidation product of berberine with distinct pharmacological properties.
Uniqueness: Berberine chloride dihydrate is unique due to its specific hydration state, which influences its solubility, stability, and bioavailability. Compared to other forms like berberine hydrochloride and dihydroberberine, the dihydrate form offers a balance between solubility and stability, making it suitable for various pharmaceutical applications .
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH.2H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;2*1H2/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMNHQUPWGJEKI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5030820 | |
| Record name | Berberine chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-60-5 | |
| Record name | Berberine chloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berberine chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BERBERINE CHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266464AEJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


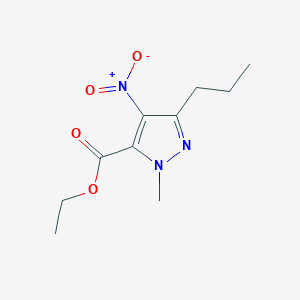
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)
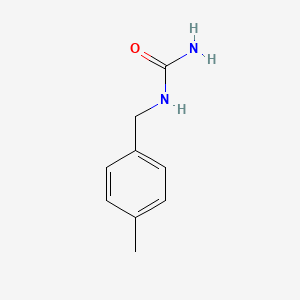
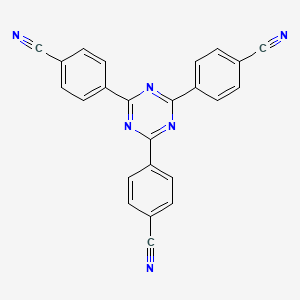

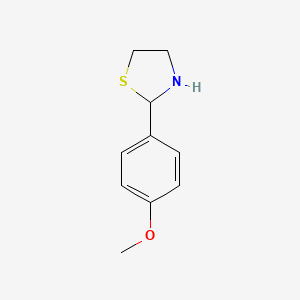
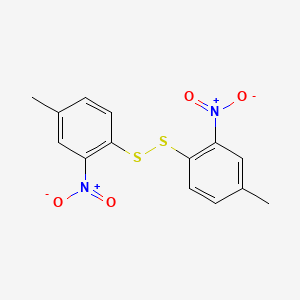
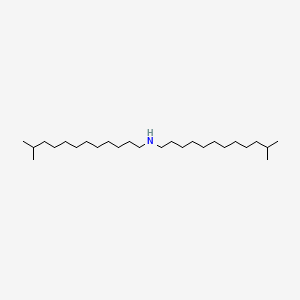
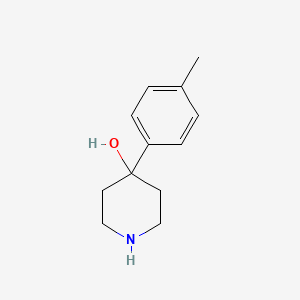
![2-[(4-Methoxy-2-nitrophenyl)azo]-3-oxo-N-(o-tolyl)butyramide](/img/structure/B1596494.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)

![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)
